molecular formula C24H21NO B4982558 5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No. B4982558
M. Wt: 339.4 g/mol
InChI Key: IXTKFANAWWVBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. It is a member of the phenanthridinone family of compounds and has been shown to possess a range of biological activities.

Scientific Research Applications

5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been the subject of scientific research for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of biological activities. However, there are also limitations to its use. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. One area of interest is its potential use as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, there is potential for the development of analogs of 5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one with improved solubility and potency.

Synthesis Methods

The synthesis of 5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been reported in the literature. The most common method involves the reaction of 4-methylphenylacetic acid with 2-nitrobenzaldehyde to form an intermediate, which is then reduced with sodium borohydride to yield the final product. Other methods have also been reported, including the use of palladium-catalyzed cross-coupling reactions and the use of microwave irradiation.

properties

IUPAC Name

5-(4-methylphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO/c1-15-9-11-17(12-10-15)24-23-19(7-4-8-21(23)26)22-18-6-3-2-5-16(18)13-14-20(22)25-24/h2-3,5-6,9-14,24-25H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTKFANAWWVBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.